4-Fluoro-1-benzothiophene-3-carbaldehyde
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Overview
Description
4-Fluoro-1-benzothiophene-3-carbaldehyde is a chemical compound with the molecular formula C9H5FOS. It is a derivative of benzothiophene, which is a heterocyclic compound containing a sulfur atom in its ring structure. The presence of a fluorine atom at the 4-position and an aldehyde group at the 3-position makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-benzothiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzothiophene with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). This reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: 4-Fluoro-1-benzothiophene-3-carboxylic acid.
Reduction: 4-Fluoro-1-benzothiophene-3-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1-benzothiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-benzothiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-benzothiophene-3-carbaldehyde
- 4-Bromo-1-benzothiophene-3-carbaldehyde
- 4-Methyl-1-benzothiophene-3-carbaldehyde
Uniqueness
4-Fluoro-1-benzothiophene-3-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5FOS |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-fluoro-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-5H |
InChI Key |
GTYFXMMGSZDYLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=C2C=O)F |
Origin of Product |
United States |
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